N,1-Dimethyl-1H-pyrazole-3-sulfonamide
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Overview
Description
N,1-Dimethyl-1H-pyrazole-3-sulfonamide is a chemical compound characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicine, agriculture, and industry . The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-Dimethyl-1H-pyrazole-3-sulfonamide typically involves the reaction of 1H-pyrazole-3-sulfonamide with dimethyl sulfate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the methylation of the pyrazole ring . The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product . The use of continuous flow reactors also enhances the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,1-Dimethyl-1H-pyrazole-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfonic acids, while reduction can yield corresponding amines .
Scientific Research Applications
N,1-Dimethyl-1H-pyrazole-3-sulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N,1-Dimethyl-1H-pyrazole-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction . This inhibition can lead to various biological effects, including antiproliferative and antimicrobial activities .
Comparison with Similar Compounds
N,1-Dimethyl-1H-pyrazole-3-sulfonamide can be compared with other similar compounds, such as:
1H-Pyrazole-3-sulfonamide: Lacks the dimethyl groups, resulting in different chemical reactivity and biological activity.
N-Methyl-1H-pyrazole-3-sulfonamide: Contains only one methyl group, which affects its solubility and interaction with molecular targets.
1H-Pyrazole-3-sulfonic acid: The sulfonic acid group provides different chemical properties, such as increased acidity and solubility in water.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C5H9N3O2S |
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Molecular Weight |
175.21 g/mol |
IUPAC Name |
N,1-dimethylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C5H9N3O2S/c1-6-11(9,10)5-3-4-8(2)7-5/h3-4,6H,1-2H3 |
InChI Key |
XCXXWHCXYJIANA-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=NN(C=C1)C |
Origin of Product |
United States |
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